molecular formula C7H13NO3 B13450961 1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one

1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one

Cat. No.: B13450961
M. Wt: 159.18 g/mol
InChI Key: MWACGOZASVGQOK-KNVOCYPGSA-N
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Description

1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C6H11NO2. It is also known by its IUPAC name, (1-acetyl-3-azetidinyl)methanol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two hydroxymethyl groups attached to the ring.

Preparation Methods

The synthesis of 1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one involves several steps. One common synthetic route includes the reaction of azetidine with acetic anhydride in the presence of a base to form the acetylated product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxymethyl groups, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

1-[(2S,4R)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethanone

InChI

InChI=1S/C7H13NO3/c1-5(11)8-6(3-9)2-7(8)4-10/h6-7,9-10H,2-4H2,1H3/t6-,7+

InChI Key

MWACGOZASVGQOK-KNVOCYPGSA-N

Isomeric SMILES

CC(=O)N1[C@H](C[C@H]1CO)CO

Canonical SMILES

CC(=O)N1C(CC1CO)CO

Origin of Product

United States

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